2-(5-Oxopiperazin-2-YL)acetic acid
Description
2-(5-Oxopiperazin-2-YL)acetic acid is a piperazine derivative featuring an acetic acid moiety attached to the 2-position of a piperazine ring, with a ketone group at the 5-position. Piperazine-based compounds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(5-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
UUZPMOBIEKGIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxopiperazin-2-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with chloroacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 2-(5-Oxopiperazin-2-YL)acetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Oxopiperazin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(5-Oxopiperazin-2-YL)acetic acid with structurally related piperazine-acetic acid derivatives:
Key Comparative Insights
Position and Number of Oxo Groups
- 5-Oxopiperazin-2-yl vs. 3-Oxopiperazin-2-yl: The position of the oxo group alters electronic distribution. For example, 2-(3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7) has a ketone at C3, which may stabilize enolate formation more effectively than the 5-oxo isomer .
- Mono-oxo vs. Dioxo: Compounds with 3,6-dioxo groups (e.g., 2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid) exhibit increased acidity and hydrogen-bonding capacity, making them suitable for coordination chemistry .
Substituent Effects
- Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., CAS 737768-25-1) show improved lipophilicity, aiding blood-brain barrier penetration in neuroactive drugs .
Hydrogen Bonding and Crystallography
- Crystal Packing: Piperazine-acetic acid derivatives often form hydrogen-bonded dimers.
- Impact of Bulky Groups : The Fmoc-protected derivative (CAS 180576-05-0) exhibits reduced crystallinity due to steric bulk, contrasting with smaller substituents that favor ordered packing .
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